molecular formula C18H26I2N2 B3049460 1,1'-Dibutyl-4,4'-bipyridinium diiodide CAS No. 2074-51-3

1,1'-Dibutyl-4,4'-bipyridinium diiodide

Cat. No. B3049460
CAS RN: 2074-51-3
M. Wt: 524.2 g/mol
InChI Key: PMIXVOYDYBMOFR-UHFFFAOYSA-L
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Description

1,1’-Dibutyl-4,4’-bipyridinium diiodide is a chemical compound with the formula [C18H26N2][I2]. It is a subject of research in the field of crystallography .


Synthesis Analysis

The compound was prepared by a slow-cooling method. The synthetic processes were operated in a dry argon atmosphere or in vacuum. C4H9I (6.4 mmol, 1.178 g), and 4,4’-bipyridyl (3.2 mmol, 0.51 g) were dissolved in 10 ml acetone solution. The reaction mixture was stirred under flowing argon at 50 °C for 5 hours. Then the resulting solution slowly cooled down to room temperature. 6 hours later, the precipitate appeared and was filtered off. After drying in vacuum, bright red block-shaped crystals of 1.29 g (2.46 mmol, 76 %) with high quality were obtained .


Molecular Structure Analysis

In the crystal structure of 1,1’-Dibutyl-4,4’-bipyridinium diiodide, there are two 1,1’-dibutyl-4,4’-bipyridinium cations and four iodide anions in the unit cell. The crystal structure contains well-ordered organic bi-molecular layers along [302] with iodide anions intercalated into the interlayer region of 1,1’-dibutyl-4,4’-bipyridinium ions .


Chemical Reactions Analysis

The compound forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics .


Physical And Chemical Properties Analysis

The compound has a monoclinic crystal structure with a = 20.5697(3) Å, b = 7.6604(1) Å, c = 6.5718(1) Å, β = 94.890(1)°, and volume = 1031.8 Å3 .

Scientific Research Applications

Crystallography and Structural Analysis

1,1'-Dibutyl-4,4'-bipyridinium diiodide has been used in the study of crystal structures and the formation of complex salts. For instance, Reiss and Megen (2012) investigated the formation of new polyiodide-containing salts in the 4,4´-bipyridinium diiodide/iodine system, emphasizing the unique crystallographic properties of these compounds (Reiss & Megen, 2012). Additionally, Iyere et al. (1998) examined the molecular and supramolecular structure of 4,4'-bipyridinium diiodide, highlighting its crystal packing dominated by weak but directional interactions (Iyere et al., 1998).

Electrochromic Properties

Kim et al. (1997) explored the electrochromic properties of various bipyridinium derivatives, including 1,1'-dibutyl-4,4'-bipyridinium dibromide. Their findings suggest potential applications in optoelectronic devices due to the unique color-changing properties under different electrical conditions (Kim et al., 1997).

Hybrid Material Synthesis

The compound has also been utilized in synthesizing inorganic–organic hybrid materials. Wu et al. (2015) synthesized a novel inorganic–organic hybrid polyoxometalate using 1,1'-dibutyl-4,4'-bipyridinium, revealing its structural characteristics and potential for various applications (Wu et al., 2015).

Pressure-Sensitive Transistor Development

Fu et al. (2018) developed a pressure-sensitive transistor using 1,1'-dibutyl-4,4'-bipyridinium diiodide. This research highlights its potential in creating pressure-sensitive switches and regulators, especially in high-pressure environments (Fu et al., 2018).

Adsorption and Environmental Applications

Du et al. (2015) researched a supramolecular metal-organic framework derived from bismuth iodide and 4,4′-bipyridinium derivative. The study demonstrates the framework's efficient adsorption of dyes, underscoring its potential for addressing environmental issues (Du et al., 2015).

Spectroelectrochemical Studies

Saielli (2008) conducted experimental and computational studies on the ion-pairing and solvent effects on 1,1'-di-n-octyl-4,4'-bipyridinium diiodide. This research provides insights into charge transfer transitions and the behavior of such compounds in low-polar solvents (Saielli, 2008).

Future Directions

The compound has potential applications in the field of organic electronics . It could be used in the fabrication of pressure-sensitive switches and regulators . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2.2HI/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIXVOYDYBMOFR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942957
Record name 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Dibutyl-4,4'-bipyridinium diiodide

CAS RN

2074-51-3
Record name 4,4'-Bipyridinium, 1,1'-dibutyl-, diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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